Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Boc-D-Leucine Methyl Ester (CAS 133467-01-3)
This guide provides an in-depth technical overview of Boc-D-Leucine methyl ester, a pivotal building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. By integrating established protocols with the underlying chemical principles, this document serves as a comprehensive resource for the effective application of this compound.
Foundational Overview: The Strategic Role of Boc-D-Leucine Methyl Ester
Boc-D-Leucine methyl ester, systematically named methyl (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate, is a derivative of the non-proteinogenic amino acid D-leucine. Its strategic importance in synthetic chemistry stems from the orthogonal protection of its two primary functional groups. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected as a methyl ester.[1]
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The Boc Protecting Group : Introduced by Carpino in 1957, the Boc group is a cornerstone of peptide chemistry.[2] It provides robust protection for the amino group against a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3][4] This acid lability is fundamental to its use in stepwise peptide elongation.[3]
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The Methyl Ester Protecting Group : The methyl esterification of the C-terminus serves a dual purpose. It prevents the carboxylate from participating in unwanted side reactions and significantly enhances the compound's solubility in common organic solvents, which is crucial for facilitating efficient coupling reactions in solution-phase synthesis.[5][6][]
The unique D-configuration of the chiral center makes this reagent indispensable for the synthesis of peptides containing non-natural amino acids. Such peptides are of great interest in drug development as they often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[8]
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of Boc-D-Leucine methyl ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 133467-01-3 | [1] |
| Molecular Formula | C₁₂H₂₃NO₄ | [9] |
| Molecular Weight | 245.32 g/mol | [9] |
| Appearance | White or off-white powder / Light yellowish liquid | [5][9] |
| Purity (Typical) | ≥ 98% (HPLC) | [9] |
| Storage Conditions | 0°C to 8°C, protect from moisture and light | [3][9][10] |
Note: The physical state (solid/liquid) can vary between suppliers and batches, which is not uncommon for protected amino acid derivatives.
Synthesis and Purification: A Validated Workflow
The reliable synthesis of Boc-D-Leucine methyl ester is a critical first step for its subsequent applications. The most common and efficient pathway begins with the esterification of D-Leucine, followed by the protection of the amino group.
Synthesis Protocol
This two-step protocol ensures high yield and purity.
Step 1: Esterification of D-Leucine
The conversion of D-Leucine to its methyl ester hydrochloride is efficiently achieved using trimethylchlorosilane (TMSCl) in methanol. This method is favored for its mild conditions and simple workup.[11]
-
Suspend D-Leucine (1.0 eq.) in a round-bottom flask containing anhydrous methanol (approx. 0.7 M solution).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield D-Leucine methyl ester hydrochloride as a white solid.[11] This intermediate can be used directly in the next step.
Causality: TMSCl reacts with methanol to generate HCl in situ. This acidic environment protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the esterification forward.
Step 2: Boc Protection
The amino group of the D-Leucine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O).
-
Dissolve D-Leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.[5][12]
-
Cool the solution to 0°C.
-
Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to neutralize the hydrochloride and create a basic environment.
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours.[5][12]
-
Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Boc-D-Leucine methyl ester.[12][13]
Causality: The reaction requires a base (NaHCO₃) to deprotonate the ammonium salt, freeing the lone pair of the nitrogen atom. This free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride to form the stable carbamate linkage.
Caption: Synthesis workflow for Boc-D-Leucine methyl ester.
Purification Protocol: Silica Gel Chromatography
Purification is essential to remove unreacted starting materials and byproducts.
-
Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in n-hexane.[5]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-D-Leucine methyl ester.[5]
Core Applications in Peptide Synthesis
Boc-D-Leucine methyl ester is a versatile building block primarily used in solution-phase and solid-phase peptide synthesis (SPPS).[5][9]
The Boc Deprotection and Coupling Cycle
The core of Boc-based peptide synthesis is a two-step cycle: deprotection of the N-terminal Boc group, followed by coupling with the next Boc-protected amino acid.
Caption: The cycle of Boc protection and deprotection in SPPS.
Protocol: Boc Group Deprotection
-
Dissolve the Boc-protected peptide (e.g., Boc-D-Leucine methyl ester) in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Stir the reaction at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure. The resulting product is the TFA salt of the deprotected amine.
Causality: The strong acid (TFA) protonates the oxygen of the Boc group's carbonyl, which then collapses, releasing the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, liberating the free amine.[3]
Protocol: Solution-Phase Dipeptide Synthesis
This protocol illustrates the coupling of Boc-D-Leucine to another amino acid ester (e.g., L-Alanine methyl ester).
-
Dissolve Boc-D-Leucine (1.0 eq.) and L-Alanine methyl ester hydrochloride (1.0 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add a neutralizing base such as N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.0 eq.) to free the amine of the alanine ester.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the reaction mixture.[5]
-
Stir the reaction at 0°C for 4-5 hours and then at room temperature overnight.[5]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.[13]
Analytical Characterization and Quality Control
A multi-pronged analytical approach is necessary to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound (typically ≥98%).[9] |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure by identifying the characteristic peaks for the Boc group, methyl ester, and leucine side chain protons and carbons.[14] |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| Optical Rotation | To confirm the stereochemical configuration (D-enantiomer). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify key functional groups such as the carbamate and ester carbonyls. |
Stability, Storage, and Safety
Chemical Stability
-
Acidic Conditions : The Boc group is highly labile to strong acids like TFA and HCl, leading to its removal.[3] This is an intended reactivity for synthesis but indicates instability in acidic environments.
-
Basic and Neutral Conditions : The Boc group is generally stable under neutral and basic conditions. However, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification), which would yield the corresponding Boc-D-Leucine carboxylate.[3]
-
Thermal and Photolytic Stability : While generally stable under normal laboratory conditions, prolonged exposure to high temperatures or UV light should be avoided to prevent potential degradation.
Recommended Storage
For optimal long-term stability, Boc-D-Leucine methyl ester should be stored in a tightly sealed container at 0-8°C, protected from moisture and light.[3][9][10]
Handling and Safety Precautions
Users should consult the Safety Data Sheet (SDS) before handling. General safety measures include:
-
Personal Protective Equipment (PPE) : Wear appropriate safety goggles, gloves, and a lab coat.[15]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood.[15]
-
First-Aid Measures :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-L-leucine methyl ester.
- Chem-Impex. (n.d.). Boc-N-methyl-D-leucine.
- PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
- Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.
- Sigma-Aldrich. (n.d.). Boc-L-leucine methyl ester | 63096-02-6.
- ECHEMI. (n.d.).
- Organic Syntheses. (n.d.). Preparation of N-(Boc)
- ChemicalBook. (2025). BOC-D-LEUCINE METHYL ESTER | 133467-01-3.
- Fisher Scientific. (2025).
- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
- CymitQuimica. (n.d.). CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl ester.
- BOC Sciences. (n.d.). Boc-D-proline methyl ester - (CAS 73323-65-6).
- Royal Society of Chemistry. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
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